The compound is identified by its Chemical Abstracts Service number (CAS#) 1965308-95-5. It is categorized as a spirocyclic diaza compound, which indicates the presence of nitrogen atoms within its ring structure. This classification is crucial as it often correlates with biological activity, making such compounds valuable in drug discovery and development .
The synthesis of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane involves a multi-step process that efficiently constructs the complex structure from readily available starting materials. The synthesis method disclosed in the patent includes the following key steps:
This synthetic route is advantageous due to its use of inexpensive and easily accessible raw materials, making it suitable for industrial-scale production.
The molecular structure of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane features a spiro configuration where two rings intersect at a single atom. The presence of two nitrogen atoms and one oxygen atom within the spiro framework contributes to its unique chemical properties.
The chemical reactivity of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is primarily influenced by its functional groups and structural characteristics. Key reactions include:
These reactions are essential for both synthesizing derivatives and exploring potential biological activities.
The mechanism of action for compounds like 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane often involves interactions with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, similar spirocyclic compounds have been shown to modulate protein kinase activity, potentially impacting cell signaling pathways.
The physical properties of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane include:
Chemical properties include:
The applications of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane are primarily found in medicinal chemistry and drug development:
The synthesis of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane relies on sequential transformations to construct its spirocyclic core and install the carboxybenzyl (Cbz) protecting group. The target molecule features a central spiro[3.5]nonane scaffold where one ring is a 1,3-oxazolidine (8-oxa-2,5-diaza) and the nitrogen at position 2 bears the Cbz group. This structural complexity necessitates precise bond formation and functional group manipulation, typically achieved through alkylation, reductive amination, cyclization, and deprotection steps [2] [4].
The spirocyclic framework assembly often begins with bis-alkylation of a nitrogen nucleophile. Chloroacetyl chloride serves as a key electrophile due to its dual functionality: the acid chloride undergoes rapid nucleophilic attack while the chloro substituent remains available for subsequent ring closure. In a representative approach, a primary amine (e.g., 2,2-bis(hydroxymethyl)glycine derivative) reacts with chloroacetyl chloride in dichloromethane or tetrahydrofuran at -20°C to 0°C, employing bases like triethylamine or N,N-diisopropylethylamine to neutralize generated hydrochloric acid. The molar ratio of amine to chloroacetyl chloride typically ranges from 1:1 to 1:1.2 to minimize diacylation [1].
Table 1: Alkylation Reaction Conditions with Chloroacetyl Chloride
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | -20 to 0 | 2-4 | 65-80 |
| N,N-Diisopropylethylamine | Tetrahydrofuran | 0 to 25 | 1-3 | 70-85 |
| Sodium hydride | N,N-Dimethylformamide | 0 to 25 | 1-2 | 60-75 |
Alternatively, chloroiodomethane enables dialkylation of diamines under phase-transfer conditions or in polar aprotic solvents. This reagent generates a bis-alkylated intermediate with free halide termini, primed for intramolecular cyclization. Alkylation yields significantly depend on solvent polarity and temperature control, with polar aprotic solvents like N,N-dimethylformamide enhancing reactivity of sodium hydride-deprotonated amines [1] [4].
Ring closure to form the spirocyclic system frequently employs reductive amination when carbonyl-containing precursors are involved. After initial alkylation, the chloroalkyl intermediate may undergo displacement with an amine nucleophile (e.g., benzylamine), generating a secondary amine with an aldehyde or ketone moiety in proximity. Reduction of the imine formed in situ is achieved using sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride in methanol, ethanol, or tetrahydrofuran at 0–25°C. Sodium triacetoxyborohydride is particularly effective in acidic media (acetic acid or citrate buffer, pH 4–6) for suppressing side products and achieving yields exceeding 75% [1] [4].
Table 2: Reductive Amination Agents and Conditions
| Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Sodium borohydride | Methanol | None | 0-5 | 50-65 |
| Sodium cyanoborohydride | Methanol | Acetic acid | 25 | 70-80 |
| Sodium triacetoxyborohydride | Dichloromethane | Citric acid | 25 | 80-90 |
For substrates bearing ketone groups, lithium aluminium hydride in tetrahydrofuran or diethyl ether at reflux provides more forceful reduction, albeit with lower functional group tolerance. Careful stoichiometric control (1.0–1.2 equivalents) minimizes over-reduction [1].
Spirocycle formation hinges on intramolecular nucleophilic displacement facilitated by strong bases. The chloroalkyl intermediate derived from chloroacetyl chloride treatment undergoes deprotonation of an amide or alcohol group, followed by nucleophilic attack on the terminal chloride. Sodium hydride (2.0–2.5 equivalents) in N,N-dimethylformamide or tetrahydrofuran at 50–80°C efficiently promotes this cyclization over 4–12 hours. Potassium carbonate in acetonitrile under reflux offers a milder alternative with reduced risk of O-alkylation side products, particularly for oxygen-containing rings [1] [4].
Table 3: Cyclization Conditions for Spirocore Formation
| Base | Solvent | Temperature (°C) | Time (h) | Key Side Products |
|---|---|---|---|---|
| Sodium hydride (2.2 eq) | N,N-Dimethylformamide | 60-80 | 4-8 | Elimination products |
| Potassium carbonate (3 eq) | Acetonitrile | 80 (reflux) | 8-12 | O-Alkylated isomers |
| Potassium tert-butoxide (1.5 eq) | Tetrahydrofuran | 25-40 | 2-4 | Polymerization |
Solvent choice critically influences cyclization efficiency: polar aprotic solvents like N,N-dimethylformamide stabilize the alkoxide nucleophile, while ethereal solvents like tetrahydrofuran enhance ring closure kinetics due to their moderate polarity [1]. The rigidity of small spirocycles like [3.5]nonane drives ring formation despite entropic challenges, as confirmed by computational studies of heteraspiroalkane energetics [5].
Final deprotection of the Cbz group employs catalytic hydrogenation under ambient conditions. Palladium on carbon (10% w/w, 0.05–0.2 equivalents) in ethyl acetate, methanol, or ethanol under a hydrogen atmosphere (1–4 atm) for 1–5 hours cleanly removes the benzyloxycarbonyl group. This chemoselective reduction tolerates the spirocyclic ether and amine functionalities without ring opening. For acid-sensitive substrates, ammonium formate (5 equivalents) with palladium hydroxide in methanol at 25–60°C provides an alternative transfer hydrogenation method, yielding the free amine as its formate salt [1] [2].
Table 4: Catalytic Hydrogenation Parameters for Cbz Removal
| Catalyst | Hydrogen Source | Solvent | Pressure/Temp | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm) | Ethyl acetate | 25°C | 1-2 | 90-95 |
| Pd/C (10%) | H₂ (3 atm) | Methanol | 25°C | 1-3 | 85-93 |
| Pd(OH)₂/C | Ammonium formate | Methanol | 60°C | 2-4 | 80-88 |
Post-deprotection, the free amine can be isolated as a crystalline salt (e.g., hydrochloride, fumarate) by treatment with acids like hydrochloric acid or fumaric acid in ethyl acetate or diethyl ether. This spirocyclic amine serves as a versatile building block for pharmaceuticals, exploiting the spatial orientation conferred by its rigid heteraspiro[m.n]alkane core to precisely position pharmacophoric elements [2] [3] [5]. The orthogonal ring junction creates distinct three-dimensionality critical for target engagement, as demonstrated in MAGL and PCSK9 inhibitors incorporating related scaffolds [3] [4] [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: